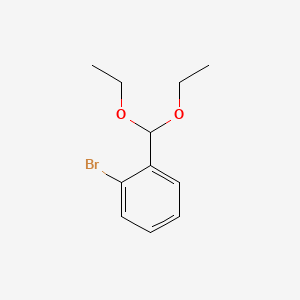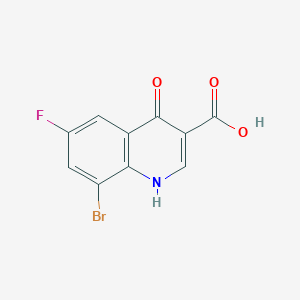
2-Bromo-2'-chlorobenzophenone
Overview
Description
2-Bromo-2’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various cellular components, such as proteins and enzymes, which can influence their function .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom can be transferred to a target molecule, altering its structure and function .
Biochemical Pathways
Brominated compounds can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways within the cell.
Pharmacokinetics
The compound’s molecular weight (29556 g/mol) and other physical properties such as density (1602 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s ability to participate in free radical reactions suggests that it could potentially alter the structure and function of target molecules within the cell .
Biochemical Analysis
Biochemical Properties
2-Bromo-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to enzyme inhibition or activation .
Cellular Effects
The effects of 2-Bromo-2’-chlorobenzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 2-Bromo-2’-chlorobenzophenone can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Bromo-2’-chlorobenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Bromo-2’-chlorobenzophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-2’-chlorobenzophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-2’-chlorobenzophenone can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Bromo-2’-chlorobenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level is required to elicit a significant biological response. High doses of 2-Bromo-2’-chlorobenzophenone have been associated with toxicity, including liver and kidney damage in animal models .
Metabolic Pathways
2-Bromo-2’-chlorobenzophenone is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The metabolic pathways of 2-Bromo-2’-chlorobenzophenone can influence the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 2-Bromo-2’-chlorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 2-Bromo-2’-chlorobenzophenone is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Bromo-2’-chlorobenzophenone can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2’-chlorobenzophenone can be synthesized through several methods. One common approach involves the bromination and chlorination of benzophenone derivatives. For instance, starting with 2-chlorobenzophenone, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of 2-Bromo-2’-chlorobenzophenone often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzophenones.
Reduction: Formation of 2-bromo-2’-chlorobenzhydrol.
Oxidation: Formation of 2-bromo-2’-chlorobenzoic acid.
Scientific Research Applications
2-Bromo-2’-chlorobenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2’-fluorobenzophenone
- 2-Chloro-2’-bromobenzophenone
- 2-Iodo-2’-chlorobenzophenone
Uniqueness
2-Bromo-2’-chlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone structure. This dual halogenation provides distinct reactivity patterns compared to other mono-halogenated benzophenones. The combination of these halogens allows for selective functionalization and diverse chemical transformations .
Properties
IUPAC Name |
(2-bromophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVWXJADNYWGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393347 | |
| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525561-42-6 | |
| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
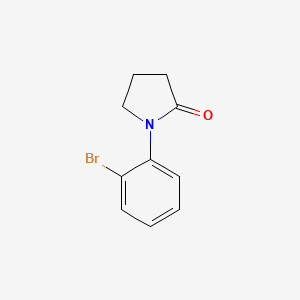
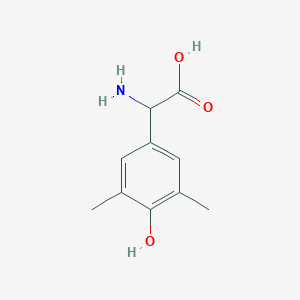
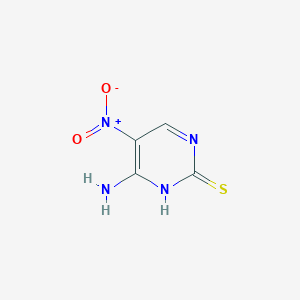

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
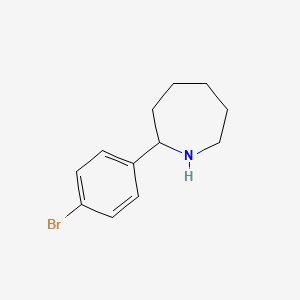
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)

